molecular formula C22H13Cl2NO4 B11131388 7-Chloro-1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11131388
M. Wt: 426.2 g/mol
InChI Key: MAYAORKXJRWIJU-UHFFFAOYSA-N
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Description

“7-chloro-1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials might include chlorinated aromatic compounds, furan derivatives, and pyrrole intermediates. Common synthetic routes may involve:

    Aromatic substitution reactions: to introduce the chloro groups.

    Cyclization reactions: to form the chromeno[2,3-c]pyrrole core.

    Furan ring incorporation: through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“7-chloro-1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups or other reducible functionalities.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, derivatives of chromeno[2,3-c]pyrroles have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinally, compounds with similar structures are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, these compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “7-chloro-1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different substituents.

    Furan-containing compounds: Molecules with furan rings that exhibit similar biological activities.

    Chlorinated aromatic compounds: Compounds with chloro groups that influence their chemical reactivity and biological properties.

Uniqueness

The uniqueness of “7-chloro-1-(3-chlorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H13Cl2NO4

Molecular Weight

426.2 g/mol

IUPAC Name

7-chloro-1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H13Cl2NO4/c23-13-4-1-3-12(9-13)19-18-20(26)16-10-14(24)6-7-17(16)29-21(18)22(27)25(19)11-15-5-2-8-28-15/h1-10,19H,11H2

InChI Key

MAYAORKXJRWIJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl

Origin of Product

United States

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